molecular formula C32H21Cl3N4 B393325 (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE

(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE

Cat. No.: B393325
M. Wt: 567.9g/mol
InChI Key: HBQWBZBTNJCCAD-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE is a complex organic compound that features both benzimidazole and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of chlorobenzyl groups suggests potential biological activity, making it a candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, starting from phenylhydrazine and 2,4-dichlorobenzaldehyde.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through a Knoevenagel condensation reaction with acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can reduce the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Products may include benzimidazole and indole derivatives with hydroxyl or carbonyl groups.

    Reduction: The primary amine derivative of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets. It can be used in studies to understand its binding affinity and specificity towards enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for developing drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • 1-(4-chlorobenzyl)-1H-benzimidazole
  • 2-(2,4-dichlorobenzyl)-1H-indole

Uniqueness

Compared to similar compounds, (2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE is unique due to the presence of both benzimidazole and indole moieties linked by an acrylonitrile group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C32H21Cl3N4

Molecular Weight

567.9g/mol

IUPAC Name

(E)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-3-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]prop-2-enenitrile

InChI

InChI=1S/C32H21Cl3N4/c33-25-12-9-21(10-13-25)18-39-31-8-4-2-6-29(31)37-32(39)23(17-36)15-24-20-38(30-7-3-1-5-27(24)30)19-22-11-14-26(34)16-28(22)35/h1-16,20H,18-19H2/b23-15+

InChI Key

HBQWBZBTNJCCAD-HZHRSRAPSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C(\C#N)/C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C(C#N)C4=NC5=CC=CC=C5N4CC6=CC=C(C=C6)Cl

Origin of Product

United States

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